Bergamotene

Terpene Synthase Engineering Biosynthetic Pathway Elucidation Metabolic Engineering

Bergamotene (CAS 6895-56-3, β-trans-bergamotene) is a bicyclic sesquiterpene hydrocarbon (C₁₅H₂₄, MW 204.35 g/mol) belonging to the bergamotane class. It exists as one of several structural and stereoisomers (α/β, cis/trans), with α-trans-bergamotene being the most abundant naturally occurring form across plants, insects, and fungi.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 6895-56-3
Cat. No. B12702309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBergamotene
CAS6895-56-3
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC(=CCCC1(C2CCC(=C)C1C2)C)C
InChIInChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6,13-14H,3,5,7-10H2,1-2,4H3
InChIKeyDGZBGCMPRYFWFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bergamotene (CAS 6895-56-3) Procurement Guide: Isomeric Identity, Natural Occurrence & Key Physicochemical Profile


Bergamotene (CAS 6895-56-3, β-trans-bergamotene) is a bicyclic sesquiterpene hydrocarbon (C₁₅H₂₄, MW 204.35 g/mol) belonging to the bergamotane class [1]. It exists as one of several structural and stereoisomers (α/β, cis/trans), with α-trans-bergamotene being the most abundant naturally occurring form across plants, insects, and fungi [2]. The bergamotenes are distinguished from acyclic sesquiterpenes (e.g., farnesenes) and other cyclic sesquiterpenes (e.g., bisabolenes, caryophyllenes) by their unique bicyclo[3.1.1]heptane core scaffold [1]. Sourcing the correct isomer is critical because each isomer exhibits distinct biological activities, odor profiles, and regulatory clearances, making generic procurement of 'bergamotene' scientifically and commercially inadequate [2][3].

Why Generic 'Bergamotene' Sourcing Fails: Isomer-Dependent Bioactivity, Regulatory Status & Physicochemical Behavior


Bergamotenes are not a single interchangeable commodity. α- and β-isomers, as well as their cis/trans stereoisomers, exhibit quantitatively different profiles in enzymatic synthesis, vapor pressure behavior, acute toxicity, and regulatory approvals [1][2][3][4]. Substituting β-trans-bergamotene with α-trans-bergamotene or other sesquiterpenes (e.g., β-caryophyllene, β-farnesene) without verifying stereochemistry and purity can invalidate experimental reproducibility in biosynthesis studies, compromise safety assessments, and violate food-grade or fragrance regulatory compliance. The evidence below demonstrates that isomer-specific sourcing is essential for research integrity and industrial application.

Quantitative Differentiation Evidence for Bergamotene (CAS 6895-56-3) vs. Closest Sesquiterpene Analogs


Stereospecific Enzymatic Synthesis: α-Bergamotene vs. β-Farnesene vs. β-Bisabolene Product Ratios

Bergamotene is not a default sesquiterpene background product. Terpene synthase (TPS) enzymes produce bergamotene in highly specific ratios relative to other sesquiterpenes, depending on genotype and active-site mutations. In Sorghum bicolor Tps1, the wild-type enzyme yields only 0.5% (E)-α-bergamotene alongside 61.4% zingiberene, 2.7% (E)-β-farnesene, and 5.2% β-bisabolene [1]. In Oryza sativa, a L405V mutation shifts the product profile to 8.1% (E)-α-bergamotene, 23.9% (E)-β-farnesene, and 12.0% β-bisabolene, while the L405V/Y373S double mutant further increases α-bergamotene to 23.6% with 53.0% (E)-β-farnesene [1]. This demonstrates that bergamotene content is a tunable enzymatic output, not a constant fraction, and requires isomer-specific analytical standards for accurate pathway characterization.

Terpene Synthase Engineering Biosynthetic Pathway Elucidation Metabolic Engineering

Vapor Pressure Divergence at Elevated Temperature: trans-α-Bergamotene vs. β-Caryophyllene vs. α-Humulene

In bergamotene oil, the three major sesquiterpene components—trans-α-bergamotene, β-caryophyllene, and α-humulene—exhibit convergent vapor pressures up to approximately 400 K, but above this temperature their vapor pressures diverge significantly [1]. This divergence directly impacts fractional distillation separation efficiency: at processing temperatures exceeding 400 K, trans-α-bergamotene can be resolved from β-caryophyllene based on differential volatility, whereas below 400 K, co-distillation is expected. This temperature-dependent behavior is unique to the bergamotene/caryophyllene/humulene ternary system and cannot be inferred from single-component boiling point data (bergamotene bp: 260–261 °C at 760 mmHg) [2].

Distillation Process Optimization Vapor-Liquid Equilibrium Flavor & Fragrance Manufacturing

Acute Oral Toxicity: Bergamotene vs. β-Caryophyllene—A Greater Handling Hazard Profile

Cis-α-bergamotene exhibits a predicted Rat Oral LD₅₀ of 2.85 g/kg body weight and is classified with 'Moderate' health hazard and 'Toxic' developmental/reproductive toxicity potential [1]. In contrast, β-caryophyllene—a common sesquiterpene often considered as an alternative—has a reported Rat Oral LD₅₀ of >5,000 mg/kg (i.e., >5.0 g/kg), indicating substantially lower acute oral toxicity [2]. The approximately 1.75-fold lower LD₅₀ of bergamotene means that, on an equal-mass basis, bergamotene presents a measurably higher acute oral hazard, necessitating more stringent handling protocols during procurement, storage, and laboratory use.

Safety Assessment Toxicology Occupational Health

Regulatory Clearance for Flavor Use: trans-α-Bergamotene (FEMA 4960) vs. β-Bergamotene Isomers (Not Permitted)

trans-α-Bergamotene (CAS 13474-59-4) has been assigned FEMA number 4960 and holds GRAS (Generally Recognized As Safe) status for flavor use in the United States, and is compliant with EU food-grade regulations [1][2]. In contrast, (E)-β-bergamotene (CAS 55123-21-2) is explicitly recommended 'not for fragrance use' and 'not for flavor use' [3]. This isomer-specific regulatory dichotomy means that sourcing β-trans-bergamotene (CAS 6895-56-3) for any food, beverage, or fragrance application requires verification that the intended isomer has the appropriate regulatory clearance; indiscriminate procurement of 'bergamotene' without specifying the isomer risks regulatory non-compliance and product rejection.

Flavor Regulation FEMA GRAS Food-Grade Compliance

Best Application Scenarios for Bergamotene (CAS 6895-56-3) Based on Quantitative Differentiation Evidence


Terpene Synthase Functional Genomics and Metabolic Engineering

Use β-trans-bergamotene (CAS 6895-56-3) as an isomer-specific analytical standard for GC-MS quantification of terpene synthase product profiles in plants and heterologous expression systems. The compound's distinct retention time and mass spectrum enable precise differentiation from co-eluting sesquiterpenes (β-farnesene, β-bisabolene, zingiberene) in complex volatile blends. This is critical for studies characterizing TPS active-site mutations that alter bergamotene:farnesene ratios, as demonstrated in Sorghum and Oryza systems [1].

High-Temperature Fractional Distillation Process Development

Exploit the vapor pressure divergence of trans-α-bergamotene from β-caryophyllene above 400 K to design energy-efficient distillation protocols for bergamotene-enriched essential oil fractions. The temperature-dependent vapor pressure equations provided by correlation gas chromatography studies allow engineers to model separation efficiency and optimize column parameters for industrial-scale purification [2].

Food and Beverage Flavor Formulation (Regulatory-Compliant)

Select trans-α-bergamotene (FEMA 4960) for citrus, woody, and warm tea flavor profiles in food and beverage products requiring GRAS-compliant natural flavor ingredients. The isomer's FEMA GRAS status enables use in US and EU markets, whereas β-bergamotene isomers lack this clearance. For bergamotene (CAS 6895-56-3) specifically, verify isomer identity before flavor application to ensure regulatory compliance [3][4].

Occupational Safety and Toxicology Study Design

Use bergamotene's quantifiably higher acute oral toxicity (LD₅₀ ~2.85 g/kg) relative to β-caryophyllene (LD₅₀ >5 g/kg) as a basis for tiered hazard assessment in workplace safety protocols. Procurement specifications should mandate isomer-resolved purity certificates to ensure accurate SDS preparation and risk communication [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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